Chemical Architecture and Functionalization of 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one: A Technical Guide for Advanced Drug Discovery
Chemical Architecture and Functionalization of 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one: A Technical Guide for Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, fused bicyclic heteroaromatics serve as foundational cornerstones for targeted therapeutics. 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one (CAS: 1256353-15-7) is a highly versatile, "privileged" scaffold[1]. By integrating a pyrimidine ring with a pyridine core and an orthogonal bromine handle, this molecule provides a precise vector for late-stage functionalization. This technical whitepaper dissects the physicochemical properties, structural causality, and self-validating synthetic protocols required to leverage this scaffold in the development of novel kinase inhibitors and receptor antagonists.
Structural Causality and Physicochemical Profiling
The Bicyclic Core and Tautomeric Dynamics
The core architecture consists of a pyrido[4,3-d]pyrimidine system[2]. The placement of the nitrogen atoms is highly strategic: the pyridine nitrogen resides at position 6, while the pyrimidine nitrogens occupy positions 1 and 3. The oxygen at position 4 introduces a critical lactam-lactim tautomerism (4(3H)-one ⇌ 4-ol).
In polar aprotic environments and the solid state, the molecule predominantly exists in the lactam form . This thermodynamic preference is driven by the resonance stabilization of the amide-like bond. For drug design, this lactam NH acts as an essential hydrogen-bond donor, frequently interacting with the hinge region of ATP-binding pockets in kinases[3].
The Role of the 8-Bromo Substituent
The bromine atom at C8 is not merely a structural feature; it is a programmed synthetic handle. Positioned adjacent to the bridgehead carbon, the C-Br bond is highly polarized by the electron-withdrawing nature of the fused heteroaromatic system. This makes C8 an ideal electrophilic site for palladium-catalyzed cross-coupling reactions, allowing researchers to explore vast chemical space without disrupting the pharmacophore core.
Quantitative Physicochemical Data
The following table summarizes the foundational quantitative data for 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one, essential for calculating reaction stoichiometry and determining storage conditions[1][4].
| Property | Value |
| Chemical Name | 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one |
| CAS Number | 1256353-15-7[1][4] |
| Molecular Formula | C7H4BrN3O [4] |
| Molecular Weight | 226.03 g/mol [1][4] |
| Boiling Point | 369.2 ± 52.0 °C (at 760 mmHg)[1] |
| Storage Temperature | 2-8 °C (Refrigerated, sealed)[1] |
Pharmacological Relevance and Pathway Targeting
Pyrido[4,3-d]pyrimidines are heavily utilized in oncology and immunology due to their ability to mimic the purine ring of ATP[3]. By substituting the C8 position with various aryl or heteroaryl groups, researchers can fine-tune the molecule's affinity for specific Receptor Tyrosine Kinases (RTKs) or nodes within the PI3K/AKT/mTOR signaling cascade.
Figure 1: Mechanism of action for pyrido-pyrimidine derived ATP-competitive kinase inhibitors.
Self-Validating Synthetic Methodologies
To ensure absolute trustworthiness in library generation, the following protocols are designed as self-validating systems. Every chemical choice is grounded in mechanistic causality.
Figure 2: Divergent functionalization workflow of the 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one scaffold.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C8
Objective: Form a new C-C bond at the C8 position to expand the hydrophobic pharmacophore.
-
Reagent Assembly: Charge a flame-dried Schlenk flask with 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one (1.0 eq), an arylboronic acid (1.2 eq), and K2CO3 (2.0 eq).
-
Solvent Addition: Add a 4:1 (v/v) mixture of 1,4-Dioxane and H2O .
-
Causality: The biphasic Dioxane/Water system is critical. The water dissolves the inorganic base to form the reactive boronate complex (facilitating transmetalation), while the dioxane solubilizes the organic scaffold.
-
-
Degassing: Sparge the mixture with argon gas for 15 minutes.
-
Causality: Rigorous exclusion of oxygen prevents the premature oxidation of the electron-rich Pd(0) active catalytic species into an inactive Pd(II) dead-end complex.
-
-
Catalysis: Add Pd(dppf)Cl2 (0.05 eq) and heat the reaction to 90 °C for 4-6 hours.
-
Self-Validation (LC-MS Tracking): The starting scaffold exhibits a distinct 1:1 isotopic doublet at m/z 226/228 [M+H]+ due to the naturally occurring 79Br and 81Br isotopes. The reaction is deemed complete when this isotopic signature entirely disappears, replaced by the expected mass of the coupled product.
Protocol 2: Regioselective N3-Alkylation
Objective: Install an alkyl vector at the N3 position while avoiding O4-alkylation.
-
Deprotonation: Dissolve the scaffold (1.0 eq) in anhydrous DMF under argon. Add Cs2CO3 (1.5 eq) and stir for 30 minutes at room temperature.
-
Causality: Cesium carbonate is selected over sodium hydride ( NaH ). The large, highly polarizable Cs+ cation weakly coordinates with the generated lactam anion (the "cesium effect"), creating a highly nucleophilic "naked" anion without the harsh, degradation-inducing basicity of NaH .
-
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise and heat to 60 °C.
-
Causality: Heating the reaction places it under thermodynamic control. While O-alkylation can occur kinetically, the N3-alkylated lactam is the thermodynamic sink. Elevated temperatures ensure the equilibrium shifts entirely to the desired N-alkylated product.
-
-
Self-Validation (NMR Shift Analysis): Analyze the crude product via 1H NMR. If O-alkylation occurred accidentally, the adjacent pyrimidine proton (H2) would shift significantly downfield due to the loss of the shielding cross-conjugated amide system. A stable H2 chemical shift confirms successful N3-alkylation.
References
-
Pyrido(4,3-d)pyrimidin-4(3H)-one - PubChem. Source: National Institutes of Health (NIH). URL:[Link]
Sources
- 1. cas 1256353-15-7|| where to buy 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one [english.chemenu.com]
- 2. Pyrido(4,3-d)pyrimidin-4(3H)-one | C7H5N3O | CID 135471148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. 8-bromopyrido[4,3-d]pyrimidin-4(3H)-one - CAS:1256353-15-7 - Abovchem [abovchem.com]
